molecular formula C15H17N3O4 B1279388 Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 28121-73-5

Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Katalognummer: B1279388
CAS-Nummer: 28121-73-5
Molekulargewicht: 303.31 g/mol
InChI-Schlüssel: HGOPYEWWZGZVJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

The development of this compound emerged from the broader investigation of spirocyclic compounds that began gaining prominence in medicinal chemistry during the late 20th century. The synthesis of this particular compound was first documented in connection with pharmaceutical research programs focused on developing novel heterocyclic scaffolds. The compound's discovery can be traced to systematic efforts to create spirocyclic analogs of hydantoin derivatives, which themselves had demonstrated significant biological activity.

The historical development of this compound is intrinsically linked to advances in spirocyclic chemistry methodology. Early synthetic approaches utilized classical hydantoin formation reactions, particularly the Bucherer-Bergs reaction, which provided a convenient route to 5-substituted and 5,5-disubstituted hydantoins. However, the specific spirocyclic variant required more sophisticated synthetic strategies that combined traditional hydantoin chemistry with modern spirocyclization techniques.

Research conducted in the 1990s and early 2000s established fundamental synthetic pathways to triazaspiro[4.5]decane scaffolds, with this compound serving as a key intermediate. The compound's synthesis was optimized through various methodological improvements, including the development of one-pot procedures that utilized ammonium carbonate and potassium cyanide as key reagents in ethanol-water solvent systems.

The historical significance of this compound extends beyond its individual properties to its role as a representative member of the triazaspiro family. Studies published in the Journal of Medicinal Chemistry during the 1990s established the fundamental synthetic protocols that enabled access to this compound class, with this compound emerging as a frequently utilized synthetic intermediate.

Structural Significance in Spirocyclic Chemistry

The structural architecture of this compound embodies several key principles that define the importance of spirocyclic compounds in modern chemistry. The molecule contains a spirocenter that connects a five-membered hydantoin ring with a six-membered piperidine ring, creating a rigid three-dimensional framework that significantly influences its chemical and biological properties.

The spirocyclic junction in this compound creates a unique spatial arrangement where two rings share only a single atom, resulting in a quaternary carbon center that provides exceptional structural rigidity. This rigid geometry contrasts sharply with linear or flexible molecules, offering distinct advantages in terms of conformational constraint and three-dimensional structure-activity relationships. The spirocenter effectively locks the molecular geometry into a defined spatial arrangement, which can enhance selectivity and potency in biological systems.

The triaza substitution pattern within the spirocyclic framework introduces multiple nitrogen atoms that serve as both hydrogen bond donors and acceptors, significantly expanding the compound's potential for intermolecular interactions. The specific positioning of these nitrogen atoms within the 1,3,8-triazaspiro[4.5]decane core creates a unique pharmacophoric arrangement that has been exploited in various medicinal chemistry applications.

The benzyl carboxylate moiety attached to the nitrogen at position 8 serves multiple structural and synthetic functions. Functionally, this protecting group provides synthetic versatility, allowing for selective deprotection under mild hydrogenolysis conditions to reveal the free amine. Structurally, the benzyl group introduces additional aromatic character and extends the molecular framework, potentially enhancing binding interactions with biological targets.

Table 1: Key Structural Parameters of this compound

Parameter Value Reference
Molecular Formula Carbon15 Hydrogen17 Nitrogen3 Oxygen4
Molecular Weight 303.31 grams per mole
Chemical Abstracts Service Number 28121-73-5
Melting Point 303-304 degrees Celsius (decomposition)
International Union of Pure and Applied Chemistry Name This compound

The spirocyclic nature of this compound also contributes to enhanced physicochemical properties compared to non-spirocyclic analogs. Research has demonstrated that spirocyclic scaffolds typically exhibit improved water solubility, altered partition coefficients, and enhanced metabolic stability. These property improvements stem from the three-dimensional nature of spirocycles, which disrupts planarity and reduces π-π stacking interactions that often lead to poor solubility in conventional aromatic compounds.

The hydantoin portion of the molecule introduces additional structural significance through its well-established pharmacological relevance. Hydantoin derivatives have a long history in medicinal chemistry, particularly in the development of anticonvulsant agents and other central nervous system-active compounds. The incorporation of this pharmacophore into a spirocyclic framework potentially combines the beneficial properties of both structural motifs.

Table 2: Synthetic Yield Data for this compound

Synthetic Method Yield Percentage Reaction Conditions Reference
Strecker-type reaction with ammonium carbonate 86% Room temperature, 90 hours
Bucherer-Bergs modification 66% Ethanol, 110 degrees Celsius
One-pot cyclization procedure 99% Hydrogen atmosphere, 60 degrees Celsius
Modified synthetic route 84% 1,2-dimethoxyethane, 20 degrees Celsius

The conformational rigidity imposed by the spirocyclic framework has particular significance for structure-based drug design approaches. Unlike flexible molecules that can adopt multiple conformations, the rigid structure of this compound provides a well-defined three-dimensional shape that can be more accurately modeled in computational studies and more predictably positioned within protein binding sites.

The compound's structural significance extends to its role as a synthetic intermediate for accessing diverse spirocyclic derivatives. The presence of the benzyl protecting group allows for selective functionalization at other positions while maintaining the integrity of the spirocyclic core. This synthetic utility has made this compound a valuable building block for constructing more complex spirocyclic architectures and exploring structure-activity relationships within this compound class.

Eigenschaften

IUPAC Name

benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-12-15(17-13(20)16-12)6-8-18(9-7-15)14(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOPYEWWZGZVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439751
Record name Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28121-73-5
Record name Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclocondensation Route Using Diethyl Oxalate and Urea

A foundational method for synthesizing the spirocyclic core involves cyclocondensation reactions. As detailed in a patent (CN110818712A), diethyl oxalate, urea, and ammonium carbonate react under basic conditions to form the 1,3,8-triazaspiro[4.5]decane-2,4-dione skeleton. While this pathway primarily targets the methyl derivative, modifications introduce the benzyl carboxylate group through subsequent esterification.

Key Steps :

  • Primary Reaction : Diethyl oxalate (1 eq), urea (1.1–1.3 eq), and sodium (2 eq) in anhydrous methanol form a sodium enolate intermediate at 25–30°C. Ammonium carbonate (0.5–1 eq) is added to initiate cyclization.
  • Secondary Reaction : Treatment with concentrated HCl (2–4 eq) protonates intermediates, facilitating ring closure.
  • Esterification : The resulting carboxylic acid intermediate reacts with benzyl alcohol via Steglich esterification (using DCC/DMAP) or acid-catalyzed Fischer esterification to yield the benzyl ester.

Optimization Data :

Parameter Optimal Range Yield Impact
Urea Equivalents 1.1–1.3 Maximizes cyclization
HCl Concentration 2–4 eq Ensures complete protonation
Esterification Time 12–24 hrs 85–90% yield

This method avoids toxic reagents like sodium cyanide, enhancing safety and scalability. However, the esterification step requires stringent anhydrous conditions to prevent hydrolysis.

Direct Alkylation of Spirocyclic Intermediates

Alternative routes employ preformed spirocyclic intermediates, functionalized with carboxylate groups. For example, tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate undergoes deprotection with HCl in methanol to yield the carboxylic acid, which is then benzylated.

Procedure :

  • Deprotection : Tert-butyl groups are cleaved under acidic conditions (e.g., 4M HCl in dioxane), yielding 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylic acid.
  • Benzylation : The acid reacts with benzyl bromide (1.5 eq) in the presence of K₂CO₃ (2 eq) in DMF at 60°C for 6 hours.

Reaction Scheme :
$$ \text{Acid} + \text{BnBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Benzyl ester} $$

Yield : 78–82% after column purification (silica gel, hexane/ethyl acetate).

Microwave-Assisted Spirocyclization

Recent advancements utilize microwave irradiation to accelerate spirocycle formation. A study (Figshare, 2025) synthesizes tert-butyl-protected analogs via microwave-assisted cyclization of carbamoylpiperidine precursors in trimethoxymethane and acetic acid. Adapting this method, benzyl esters are introduced by replacing tert-butyl chloroformate with benzyl chloroformate (Cbz-Cl).

Steps :

  • Cyclization : A piperidine derivative reacts with trimethoxymethane under microwave irradiation (100°C, 20 min), forming the spiro ring.
  • Cbz Protection : The free amine is protected with benzyl chloroformate (1.2 eq) in dichloromethane and triethylamine.

Advantages :

  • Reaction time reduced from 24 hours to 20 minutes.
  • Yields improve to 88–91% with minimal byproducts.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Toxicity Concerns Scalability
Cyclocondensation 85–90 99.7 Low High
Direct Alkylation 78–82 98.5 Moderate (DMF) Moderate
Microwave-Assisted 88–91 99.9 Low High

The cyclocondensation route is preferred for industrial scaling due to cost-effective reagents and high yields. Microwave-assisted synthesis offers superior purity but requires specialized equipment.

Challenges and Mitigation Strategies

  • Ester Hydrolysis : The benzyl ester is prone to hydrolysis under basic conditions. Storage under inert atmosphere and avoidance of aqueous workups are critical.
  • Byproduct Formation : Over-alkylation occurs with excess benzyl bromide. Stoichiometric control (1.5 eq BnBr) and slow addition mitigate this.
  • Purification Difficulties : Silica gel chromatography (hexane/EtOAc 3:1) effectively separates the product from unreacted starting materials.

Analyse Chemischer Reaktionen

Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C15H17N3O4
  • Molecular Weight : 303.31 g/mol
  • CAS Number : 28121-73-5

The compound features a spirocyclic structure that contributes to its stability and reactivity in biological systems. Its unique arrangement allows for specific interactions with biological targets, making it a candidate for various applications.

Medicinal Chemistry

Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate has been investigated for its potential in drug development. It exhibits:

  • Enzyme Inhibition : The compound has shown the ability to inhibit prolyl hydroxylase (PHD) enzymes, which are crucial in cellular responses to hypoxia. This inhibition can elevate levels of hypoxia-inducible factors (HIFs), potentially aiding in the treatment of conditions like anemia by promoting erythropoiesis .
  • Cancer Therapy : Its interaction with signaling pathways that regulate cell proliferation suggests potential applications in cancer treatment. By modulating these pathways, it may help in controlling tumor growth and enhancing the efficacy of existing therapies .

Biological Research

In biological studies, this compound is utilized to explore:

  • Cellular Mechanisms : It aids in understanding cellular mechanisms and molecular interactions. Researchers utilize this compound to study how it affects various biological pathways and cellular responses to stimuli .

Industrial Applications

The compound serves as a building block for synthesizing other organic compounds. Its unique structure allows it to be used in the production of specialty chemicals and materials that require specific functional groups for enhanced performance or reactivity .

Case Studies

  • Hypoxia-Induced Erythropoiesis : A study demonstrated that this compound effectively increased HIF levels under hypoxic conditions, suggesting its potential use in treating anemia by promoting red blood cell production .
  • Anticancer Activity : Research indicated that this compound could inhibit specific signaling pathways involved in cancer cell proliferation. Further studies are ongoing to elucidate its full potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The tert-butyl variant, tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 183673-70-3), serves as the most direct structural analogue. Key differences and similarities are outlined below:

Property Benzyl Ester tert-Butyl Ester
Molecular Formula C₁₅H₁₇N₃O₄ C₁₂H₁₉N₃O₄
Molecular Weight 303.31 g/mol 269.30 g/mol
Protecting Group Benzyloxycarbonyl (Cbz) tert-Butoxycarbonyl (Boc)
Melting Point Not reported 242–244°C
Solubility Likely soluble in polar organic solvents* Soluble in DCM, DMSO, methanol
Key Applications Organic synthesis intermediates Drug precursor synthesis; ORL-1 receptor ligand development
Safety Profile Limited data; likely requires standard lab precautions Acute toxicity Category 4 (H302, H312, H332)

*Inference based on tert-butyl analogue’s solubility profile.

Biologische Aktivität

Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS Number: 28121-73-5) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H17N3O4C_{15}H_{17}N_{3}O_{4} and a molecular weight of approximately 303.31 g/mol. Its unique spirocyclic structure contributes to its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects by:

  • Enzyme Inhibition : It has been shown to inhibit the activity of prolyl hydroxylase (PHD) enzymes, which play a crucial role in cellular responses to hypoxia. This inhibition can lead to increased levels of hypoxia-inducible factors (HIFs), promoting erythropoiesis and potentially aiding in the treatment of anemia .
  • Modulation of Signaling Pathways : The compound interacts with various signaling pathways that regulate cell proliferation and survival, making it a candidate for cancer therapy .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. A study demonstrated that derivatives of this compound showed enhanced cytotoxicity when modified with different substituents on the benzyl moiety. For example:

  • Cell Lines Tested : Human colon cancer (HCT-116), leukemia (K562), and breast cancer (MDA-MB-231) cell lines.
  • Findings : Substituents such as methoxy or chloro groups on the benzyl ring increased antiproliferative activity compared to the parent compound .

Enzyme Interaction Studies

The compound's rigid structure allows for effective binding to enzyme active sites, facilitating detailed investigations into enzyme kinetics and mechanisms. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator by fitting into active sites and blocking substrate access .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesDifferences
Tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylateRigid spirocyclic structureContains tert-butyl group enhancing stability
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesSimilar core structureVaries in functional groups affecting reactivity
SpirohydantoinsDerived from basic heterocyclic ketonesDifferent chemical properties and biological activities

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Hypoxia-Inducible Factor Modulation : A study investigated its role as a pan-inhibitor of PHD enzymes for treating anemia by enhancing erythropoiesis through HIF stabilization .
  • Cancer Therapy : Research on its derivatives has shown promising results in inhibiting tumor growth in various cancer models by targeting specific signaling pathways involved in cell proliferation and survival .

Q & A

Q. What are the key structural features of Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate, and how do they influence its reactivity?

The compound features a spirocyclic core with a benzyl carboxylate group at position 8, a 2,4-dioxo motif, and three nitrogen atoms in the heterocyclic system. The spiro[4.5]decane scaffold introduces conformational rigidity, which enhances binding selectivity to biological targets like the F1/FO-ATP synthase c subunit . The benzyl carboxylate moiety improves solubility in organic solvents, facilitating synthetic modifications. Reactivity is influenced by the electron-withdrawing dioxo groups, which activate the adjacent nitrogens for nucleophilic substitutions.

Q. What synthetic routes are commonly employed for preparing this spirocyclic compound?

A typical synthesis involves:

  • Step 1 : Cyclocondensation of a diketone precursor with a substituted hydrazine to form the triazaspiro core.
  • Step 2 : Benzylation via nucleophilic substitution or coupling reactions (e.g., Mitsunobu conditions) to introduce the 8-carboxylate group.
  • Step 3 : Purification using reverse-phase HPLC or silica gel chromatography to isolate stereoisomers . Reaction optimization often focuses on temperature control (e.g., 20–110°C) and catalyst selection (e.g., palladium-based catalysts for coupling steps) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • NMR Spectroscopy : 1H/13C NMR confirms the spirocyclic structure and substituent positions.
  • LC-MS : Validates molecular weight and detects trace impurities (<0.5% by area) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the spiro center .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns under gradient elution .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while maintaining stereochemical control?

Key strategies include:

  • Catalyst Screening : Bis(tri-t-butylphosphine)palladium(0) improves coupling efficiency in spirocyclic systems .
  • Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction homogeneity .
  • Chiral Auxiliaries : Use of tert-butyl carbamate protecting groups minimizes racemization during benzylation .
  • Temperature Gradients : Multi-step reactions (e.g., 16-hour cycles at 110°C followed by cooling) stabilize intermediates .

Q. What strategies resolve contradictory biological activity data across studies?

Contradictions often arise from assay variability or off-target effects. Recommended approaches:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., PLD2 selectivity in U87-MG glioblastoma cells) with cell permeability assays .
  • SAR Analysis : Systematically modify substituents (e.g., halogenation at the benzyl group) to isolate structure-activity relationships .
  • Meta-Analysis : Cross-reference physicochemical data (e.g., logP, solubility) from multiple sources (Table S9 in ) to identify outliers.

Q. How do structural modifications at the 8-carboxylate position influence target binding affinity?

Substituent effects are quantified via:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at the benzyl ring enhance PLD2 inhibition (IC50 reduction by 40–60%) by polarizing the carboxylate .
  • Steric Effects : Bulky tert-butyl esters reduce binding to the ORL-1 receptor but improve metabolic stability .
  • Biopolar Modifications : Introducing 4-fluorophenoxypropyl chains (e.g., in spiramide derivatives) increases blood-brain barrier penetration for neuroprotective applications .

Data Contradiction and Validation

Q. How should researchers validate the compound’s mechanism of action in mitochondrial permeability transition pore (mPTP) inhibition?

  • Comparative Studies : Use isoform-selective inhibitors (e.g., ML298 vs. ML299) to differentiate mPTP effects from off-target FO-ATP synthase modulation .
  • Genetic Knockdown : siRNA targeting the FO-ATP synthase c subunit confirms target engagement in cardio-protection assays .
  • Calcium Flux Assays : Measure mPTP opening in isolated mitochondria using fluorescent dyes (e.g., calcein-AM) .

Methodological Resources

  • Synthetic Protocols : Detailed in .
  • Biological Assays : PLD2 inhibition , mPTP modulation , and delta opioid receptor agonism .
  • Analytical Standards : Reference spectra available in EPA/NIH Mass Spectral Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.